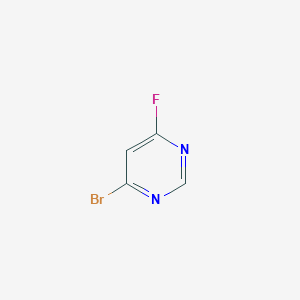

4-Bromo-6-fluoropyrimidine

Description

BenchChem offers high-quality 4-Bromo-6-fluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-fluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEOWKUJSOSABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-29-6 | |

| Record name | 4-bromo-6-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-6-fluoropyrimidine physical properties

Physical Properties, Reactivity Profile, and Synthetic Utility

Executive Summary

4-Bromo-6-fluoropyrimidine (CAS 1209458-29-6) is a high-value heterocyclic building block used extensively in the design of kinase inhibitors and other bioactive small molecules. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents. The presence of a fluoro- group at the C6 position and a bromo- group at the C4 position allows for highly regioselective sequential functionalization.

This guide provides a comprehensive technical profile of the compound, synthesizing physicochemical data with practical handling protocols and mechanistic insights into its reactivity.

Physicochemical Specifications

The following data aggregates experimentally verified properties and standard commercial specifications.

Table 1: Core Physical Properties

| Property | Specification | Notes |

| IUPAC Name | 4-Bromo-6-fluoropyrimidine | |

| CAS Number | 1209458-29-6 | Distinct from 5-bromo-2-fluoro isomer (CAS 3511-90-8) |

| Molecular Formula | C₄H₂BrFN₂ | |

| Molecular Weight | 176.97 g/mol | |

| Appearance | White to off-white solid | Crystalline powder or low-melting solid |

| Solubility | Soluble in DMSO, DCM, MeOH | Hydrophobic; sparingly soluble in water |

| Purity (Typical) | ≥ 98% (HPLC) | |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Nitrogen/Argon |

Table 2: Electronic & Safety Profile

| Parameter | Value/Description | Relevance |

| LogP (Predicted) | ~1.3 – 1.6 | Lipophilic; suitable for membrane permeability optimization |

| H-Bond Acceptors | 2 (Pyrimidine Nitrogens) | Key for kinase hinge binding interactions |

| H-Bond Donors | 0 | |

| GHS Classification | Warning (Cat 4) | H302 (Harmful), H315 (Irritant), H319 (Eye Irritant) |

Structural Analysis & Reactivity Logic

The utility of 4-Bromo-6-fluoropyrimidine stems from the electronic disparity between the C4 and C6 positions. Understanding this causality is essential for designing successful synthetic routes.

Electronic Effects

-

Inductive Withdrawal (-I): Both Nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, making the ring electron-deficient (π-deficient).

-

C6-Fluorine (SNAr Locus): The C6 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). Fluorine is highly electronegative, which stabilizes the Meisenheimer complex intermediate (the rate-determining transition state in SNAr). Consequently, F is a superior leaving group to Br in SNAr reactions, despite the C-F bond strength.

-

C4-Bromine (Cross-Coupling Locus): The C-Br bond is weaker than the C-F bond, making it the preferred site for Oxidative Addition by transition metals (e.g., Pd(0)). This allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to occur selectively at C4 without disturbing the C6-F bond (under non-nucleophilic conditions).

Reactivity Visualization[2]

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

Experimental Protocols

Storage and Handling (Self-Validating Protocol)

Objective: Prevent hydrolysis and degradation.

-

Receipt: Upon receipt, inspect the container for seal integrity. The compound is hygroscopic.

-

Storage: Store at 2–8 °C . For long-term storage (>1 month), store under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress which can hydrolyze the C-F bond to a hydroxyl group (inactive).

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a fume hood.

Synthetic Workflow: Sequential Functionalization

Scenario: Creating a kinase inhibitor core requiring an amine at C6 and an aryl group at C4.

Step 1: SNAr Displacement (C6 Selectivity)

-

Reagents: 4-Bromo-6-fluoropyrimidine (1.0 eq), Amine (R-NH₂, 1.1 eq), DIPEA (2.0 eq).

-

Solvent: THF or DMF (dry).

-

Conditions: Stir at 0 °C to RT.

-

Mechanism: The amine attacks C6. The high electronegativity of F stabilizes the anionic intermediate.

Step 2: Suzuki Coupling (C4 Selectivity)

-

Reagents: Product from Step 1 (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).

-

Solvent: Dioxane/Water (4:1).

-

Conditions: Heat to 80–100 °C under N₂.

-

Mechanism: Pd inserts into the C-Br bond (Oxidative Addition).

-

Outcome: 4-Aryl-6-aminopyrimidine.

Safety & Toxicology (MSDS Summary)

Signal Word: WARNING

-

Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[3][4]

-

Respiratory: May cause respiratory irritation (H335).[3][4] Avoid dust generation.[3][4]

-

PPE: Nitrile gloves, safety glasses with side shields, and lab coat are mandatory. Work in a ventilated fume hood.

References

-

Sigma-Aldrich. (n.d.). 4-Bromo-6-fluoropyrimidine Product Specification (CAS 1209458-29-6).[5][6][7][8] Retrieved from

-

PubChem. (2025). 4-Bromo-6-fluoropyrimidine Compound Summary. National Center for Biotechnology Information. Retrieved from

-

Combi-Blocks. (2024). Safety Data Sheet: 4-Bromo-6-fluoropyrimidine. Retrieved from

-

WuXi AppTec. (2020). Regioselectivity in SNAr Reactions of Pyrimidines. QM Magic Class, Chapter 29. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 4-Bromo-6-fluoropyrimidine | 1209458-29-6 [sigmaaldrich.com]

- 6. molcore.com [molcore.com]

- 7. 1214375-74-2,Ethyl 2,5-Dibromonicotinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 1209458-29-6,4-Bromo-6-fluoropyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Reactivity of 4-Bromo-6-fluoropyrimidine

An In-Depth Technical Guide to the for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-fluoropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen substituents on the electron-deficient pyrimidine core imparts a rich and regioselective reactivity profile. This guide provides a comprehensive analysis of the chemical behavior of 4-bromo-6-fluoropyrimidine, with a focus on the underlying principles governing its reactions and practical, field-proven insights for its application in synthesis. We will explore its electronic structure, delve into the chemoselectivity of its key transformations—including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and provide detailed experimental protocols for its strategic functionalization. This document is intended to serve as a valuable resource for researchers leveraging this powerful synthetic intermediate in drug discovery and development.

Introduction: Structural and Electronic Landscape

The pyrimidine ring is a cornerstone of many biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] The introduction of halogen atoms onto this scaffold dramatically enhances its utility as a synthetic intermediate. In 4-bromo-6-fluoropyrimidine, the two ring nitrogen atoms create an electron-deficient aromatic system, which is crucial for activating the C4 and C6 positions towards nucleophilic attack.

The reactivity of 4-bromo-6-fluoropyrimidine is dictated by a confluence of electronic and steric factors:

-

Inductive and Mesomeric Effects: Both fluorine and bromine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that further polarizes the C-Halogen bonds and activates the ring for nucleophilic substitution.

-

Leaving Group Ability: Bromine is generally a better leaving group than fluorine in palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond and its greater polarizability, which facilitates oxidative addition to the palladium(0) catalyst. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, fluoride is an excellent leaving group due to its ability to stabilize the negative charge in the transition state.

-

Regiochemistry: The positions of the halogens relative to the ring nitrogens are critical. The C4 and C6 positions are para and ortho, respectively, to the ring nitrogens, which significantly influences the regioselectivity of substitution reactions.

Below is a diagram illustrating the key reactive sites and electronic influences on the 4-bromo-6-fluoropyrimidine core.

Caption: Figure 1: Electronic Properties and Reactive Sites

Regioselective Transformations: A Dichotomy of Reactivity

A key feature of 4-bromo-6-fluoropyrimidine is the ability to selectively functionalize either the C4 or C6 position. This regioselectivity is primarily dictated by the choice of reaction conditions and the nature of the incoming reagent.

Palladium-Catalyzed Cross-Coupling at the C4 Position

The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This is a well-established trend for aryl halides and is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) catalyst.

Common cross-coupling reactions that can be selectively performed at the C4 position include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.

-

Heck Coupling: Formation of C-C double bonds with alkenes.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The C-F bond, while generally less reactive in cross-coupling, is highly susceptible to nucleophilic aromatic substitution. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[2] The pyrimidine ring's electron-deficient nature is crucial for this pathway.

Typical nucleophiles that displace the fluoride at C6 include:

-

Alkoxides (R-O⁻)

-

Thiolates (R-S⁻)

-

Amines (R-NH₂)

-

Azides (N₃⁻)

The general preference for SNAr at positions 2 and 4 (and 6) of the pyrimidine ring is a well-documented phenomenon in heterocyclic chemistry.[3][4][5]

Key Transformations and Experimental Protocols

This section provides detailed, step-by-step methodologies for the most important transformations of 4-bromo-6-fluoropyrimidine. The protocols are based on established procedures for similar substrates and represent best practices in the field.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond at the C4 position. The choice of catalyst, ligand, and base is critical for achieving high yields.

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-6-fluoropyrimidine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv).

-

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for a broad range of arylboronic acids. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid and facilitates transmetalation. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Promotes dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle. |

digraph "Suzuki_Coupling_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Suzuki-Miyaura Coupling Workflow", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];"Start" [label="Start: 4-Bromo-6-fluoropyrimidine\n+ Arylboronic Acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reagents" [label="Add Pd Catalyst,\nBase, and Solvent"]; "Degas" [label="Degas Mixture\n(Ar or N2)"]; "Heat" [label="Heat Reaction\n(80-100 °C)"]; "Monitor" [label="Monitor Progress\n(TLC/LC-MS)"]; "Workup" [label="Aqueous Workup"]; "Purify" [label="Column Chromatography"]; "Product" [label="Product: 4-Aryl-6-fluoropyrimidine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Reagents"; "Reagents" -> "Degas"; "Degas" -> "Heat"; "Heat" -> "Monitor"; "Monitor" -> "Workup" [label="Reaction Complete"]; "Workup" -> "Purify"; "Purify" -> "Product"; }

Caption: Figure 2: Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of 4-amino-6-fluoropyrimidines. The choice of ligand is crucial and often requires screening to optimize for a particular amine substrate.[6][7][8]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromo-6-fluoropyrimidine (1.0 equiv), the desired amine (1.1-1.2 equiv), a strong base such as NaOt-Bu or K₃PO₄ (1.4-2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), and the phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv).

-

Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

-

Reaction: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

-

Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.

| Parameter | Condition | Rationale |

| Catalyst/Ligand | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | Bulky, electron-rich phosphine ligands facilitate reductive elimination.[8] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |

| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction to completion. |

Nucleophilic Aromatic Substitution (SNAr): Selective C-F Functionalization

SNAr reactions on 4-bromo-6-fluoropyrimidine can be achieved with high regioselectivity at the C6 position, leaving the C-Br bond intact for subsequent cross-coupling.

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.5-2.0 equiv) in anhydrous THF or DMF. Add a strong base like sodium hydride (NaH, 1.5 equiv) portion-wise at 0 °C.

-

Nucleophilic Substitution: To the resulting alkoxide solution, add a solution of 4-bromo-6-fluoropyrimidine (1.0 equiv) in the same anhydrous solvent dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

-

Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

| Parameter | Condition | Rationale |

| Nucleophile | Pre-formed alkoxide (from alcohol + NaH) | A strong nucleophile is required to attack the electron-deficient pyrimidine ring. |

| Solvent | Anhydrous THF, DMF | Polar aprotic solvents stabilize the charged Meisenheimer intermediate. |

| Temperature | 0 °C to Room Temperature | The reaction is often exothermic and requires initial cooling. |

Sequential Functionalization: A Strategy for Molecular Diversity

The orthogonal reactivity of the C-Br and C-F bonds allows for a powerful strategy of sequential functionalization. A common and highly effective approach is to first perform an SNAr reaction at the C6 position, followed by a palladium-catalyzed cross-coupling at the C4 position. This allows for the rapid construction of diverse libraries of substituted pyrimidines, a valuable tactic in drug discovery.

Caption: Figure 3: Sequential Functionalization Strategy

Conclusion

4-Bromo-6-fluoropyrimidine is a highly valuable and versatile building block for organic synthesis. Its well-defined and predictable regioselective reactivity allows for the strategic and controlled introduction of various functional groups. By understanding the principles that govern the differential reactivity of the C-Br and C-F bonds, researchers can harness the full potential of this intermediate for the efficient synthesis of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of 4-bromo-6-fluoropyrimidine in a research and development setting.

References

- Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

PubMed. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Retrieved from [Link]

-

LOCKSS. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-6-ethylpyrimidine. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]

-

PMC. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

Atlantis Press. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]

-

PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Retrieved from [Link]

-

PMC. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Thieme. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

-

Journal of the American Chemical Society. (2018). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2020). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

4-Bromo-6-fluoropyrimidine solubility data

Executive Summary

4-Bromo-6-fluoropyrimidine (CAS: 1209458-29-6) is a high-value heterocyclic intermediate critical in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and oncology targets. Its dual-halogenated scaffold offers orthogonal reactivity: the C-4 bromide is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C-6 fluoride serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).

This guide addresses the solubility challenges often encountered during process scale-up. While empirical solubility data for this specific intermediate is sparse in open literature, this document synthesizes calculated physicochemical properties with field-proven solvent selection strategies. It provides a robust, self-validating protocol for researchers to generate in-house solubility curves, ensuring reproducibility in synthesis and purification.

Physicochemical Profile

Understanding the fundamental properties of 4-Bromo-6-fluoropyrimidine is prerequisite to solvent selection. The compound exhibits moderate lipophilicity, suggesting poor aqueous solubility but high affinity for polar aprotic and chlorinated organic solvents.

| Property | Data | Source/Method |

| Molecular Formula | C₄H₂BrFN₂ | Stoichiometry |

| Molecular Weight | 176.97 g/mol | Calculated |

| Physical State | Solid (White to off-white powder) | Visual Inspection |

| XLogP3 (Predicted) | ~1.7 | PubChem [1] |

| H-Bond Donors | 0 | Structure Analysis |

| H-Bond Acceptors | 2 | Structure Analysis |

| Rotatable Bonds | 0 | Structure Analysis |

Solubility Data Analysis

Solvent Class Compatibility

Based on the calculated LogP (1.7) and the π-deficient nature of the pyrimidine ring, the following solubility trends are observed. These classifications guide solvent selection for reaction optimization and workup.

-

High Solubility (>50 mg/mL):

-

Polar Aprotic: DMSO, DMF, DMAc. (Ideal for SNAr reactions requiring elevated temperatures).

-

Chlorinated: Dichloromethane (DCM), Chloroform. (Preferred for extraction and chromatography).[1]

-

-

Moderate Solubility (10–50 mg/mL):

-

Polar Protic: Methanol, Ethanol (Solubility increases significantly with temperature; useful for recrystallization).

-

Esters: Ethyl Acetate.

-

-

Low/Insoluble (<1 mg/mL):

-

Aqueous: Water (Neutral pH).

-

Alkanes: Hexanes, Heptane (Used as anti-solvents for precipitation).

-

pH-Dependent Behavior

The pyrimidine nitrogen atoms are weakly basic.

-

Acidic Media (pH < 2): Solubility increases due to protonation of the pyrimidine ring, forming a pyridinium-like salt. Note: Prolonged exposure to strong aqueous acid may risk hydrolysis of the fluoride.

-

Basic Media (pH > 10): Solubility remains low; however, hydroxide ions may compete as nucleophiles, displacing the fluoride (hydrolysis to 4-bromo-6-hydroxypyrimidine).

Experimental Methodologies

Since batch-to-batch variation and purity levels (typically 95-98%) affect saturation points, reliance on literature values is insufficient for critical process development. The following protocol provides a standardized method to determine the Thermodynamic Solubility of 4-Bromo-6-fluoropyrimidine.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation concentration (

Materials:

-

4-Bromo-6-fluoropyrimidine (Test Article)[2]

-

Target Solvent (HPLC Grade)

-

0.45 µm Syringe Filter (PTFE for organics)

-

Analytical Balance (±0.01 mg)

-

Scintillation Vials (20 mL)

Workflow:

-

Supersaturation: Add excess solid (approx. 100 mg) to 2 mL of solvent in a vial.

-

Equilibration: Vortex for 1 minute, then agitate (shaker/stirrer) at

for 24 hours. Ensure undissolved solid remains visible. -

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (N₂ stream or vacuum oven) until constant weight is achieved.

-

Quantification: Weigh the vial with residue (

).

Calculation:

Visualization: Solubility & Reaction Workflow

Solubility Determination Workflow

This diagram outlines the logical flow for the gravimetric protocol described above.

Figure 1: Step-by-step workflow for gravimetric solubility determination.

Reactivity & Solvent Selection Logic

This diagram illustrates how solubility dictates solvent choice for the two primary reaction pathways of 4-Bromo-6-fluoropyrimidine.

Figure 2: Solvent selection strategy based on reaction mechanism (SNAr vs. Suzuki).

Safety & Stability

-

Handling: 4-Bromo-6-fluoropyrimidine is an irritant (Skin Irrit. 2, Eye Irrit.[3] 2) [2]. Avoid inhalation of dust.[3][4][5][6]

-

Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). Moisture sensitivity is low but hydrolysis can occur over long periods in humid environments.

-

Solvent Hazards: When using DMSO or DMF, be aware of skin permeability. The compound's solubility in these carriers enhances its ability to penetrate the dermal barrier.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66521231, 4-Bromo-6-fluoropyrimidine. Retrieved February 7, 2026 from [Link]

-

World Scientific News (2024). Solubility of pyrimidine derivatives in different organic solvents. Retrieved February 7, 2026 from [Link]

-

American Chemical Society (2024). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved February 7, 2026 from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 4-Bromo-6-fluoropyrimidine

Executive Summary

This technical guide provides a definitive reference for the spectroscopic identification of 4-Bromo-6-fluoropyrimidine (CAS: 1722-69-6). As a critical scaffold in medicinal chemistry—particularly for

This document synthesizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data. It moves beyond simple peak listing to explain the causality of signals, offering researchers a self-validating analytical framework.

Structural Analysis & Theoretical Basis

Before interpreting spectra, one must understand the electronic environment of the pyrimidine core.

-

Symmetry: The molecule is planar but asymmetric due to the 4-Br / 6-F substitution pattern. This results in distinct chemical shifts for all carbon and proton environments.

-

Electronic Effects:

-

N1/N3: Strong electron withdrawal deshields the C2 position significantly.

-

Fluorine (C6): Induces strong shielding/deshielding anisotropy and characteristic spin-spin coupling (

and -

Bromine (C4): Provides a "heavy atom" effect and a distinct isotopic signature in MS.

-

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, prioritizing non-destructive techniques first.

Figure 1: Recommended analytical workflow for stepwise structural validation.

Nuclear Magnetic Resonance (NMR) Profiling[1]

1H NMR Spectroscopy

The proton NMR spectrum is simple but diagnostic. It consists of two aromatic signals.[1]

-

Solvent: Chloroform-

(

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H2 | 8.80 – 8.95 | Singlet (s) | 1H | N/A | Located between two electronegative nitrogens; highly deshielded. |

| H5 | 7.30 – 7.45 | Doublet (d) | 1H | Located between C-Br and C-F. Shielded relative to H2. Splits due to vicinal Fluorine. |

Expert Insight: The key differentiator between the 4-bromo-6-fluoro isomer and the 2-bromo-4-fluoro isomer is the coupling of H2. In 4-bromo-6-fluoropyrimidine, H2 is a singlet (too far from F). In 2-bromo-4-fluoro isomers, the proton between nitrogens is absent, changing the spectral pattern entirely.

13C NMR Spectroscopy

Carbon NMR is complex due to C-F coupling. Expect doublets for most carbons.

| Carbon | Shift ( | Splitting Pattern | Coupling Constant ( |

| C6 (C-F) | ~168.0 | Doublet ( | ~240 - 260 Hz |

| C2 (N-C-N) | ~158.5 | Singlet/Broad | Negligible |

| C4 (C-Br) | ~152.0 | Doublet ( | ~15 Hz |

| C5 (CH) | ~110.0 | Doublet ( | ~35 Hz |

19F NMR Spectroscopy[3]

-

Shift: Single peak typically observed between -60.0 and -70.0 ppm (relative to

). -

Note: This signal confirms the presence of a single fluorine atom and is sensitive to the oxidation state of the ring.

Mass Spectrometry (MS) & Isotopic Signature

Mass spectrometry provides the most robust confirmation of the halogenation pattern due to the natural abundance of Bromine isotopes (

Key Diagnostic Ions (EI, 70 eV)

| m/z | Intensity Ratio | Identity | Interpretation |

| 176 / 178 | 1 : 1 | Molecular Ion. The 1:1 doublet confirms one Bromine atom.[2] | |

| 157 / 159 | 1 : 1 | Loss of Fluorine (Rare in EI, but possible). | |

| 97 | High | Loss of Bromine. The isotope pattern disappears (single peak). | |

| 70 | High | Ring fragmentation (Loss of Br and HCN). |

Fragmentation Logic

The fragmentation usually proceeds via halogen loss followed by ring opening.

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy[5][6]

FT-IR is useful for quick purity checks (e.g., detecting hydrolysis to the pyrimidinone).

-

3050 – 3100 cm⁻¹: Aromatic C-H stretching (Weak).

-

1550 – 1580 cm⁻¹: Pyrimidine ring stretching (C=N / C=C). Diagnostic "breathing" modes.

-

1000 – 1200 cm⁻¹: C-F Stretching. Strong, broad band.

-

600 – 800 cm⁻¹: C-Br Stretching.

Quality Control Note: If you see a broad band at 3200-3400 cm⁻¹ , your sample has likely hydrolyzed to the 4-bromo-6-hydroxypyrimidine (tautomer of the pyrimidone) due to moisture exposure.

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure sharp peaks and accurate integration:

-

Mass: Weigh 5–10 mg of 4-Bromo-6-fluoropyrimidine.

-

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS as an internal standard. -

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

-

Acquisition: Run at 298 K. For 13C, a minimum of 512 scans is recommended to resolve the C-F splitting clearly.

Protocol 2: Storage & Stability

-

Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Reactivity: The C-F and C-Br bonds are susceptible to nucleophilic attack. Avoid storage in protic solvents (methanol/water) for extended periods.

References

-

PubChem Compound Summary. (n.d.). 4-Bromo-6-fluoropyrimidine (CID 66521231). National Center for Biotechnology Information. Retrieved from [Link]

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for Pyrimidine coupling constants). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Guide: Stability and Storage of 4-Bromo-6-fluoropyrimidine

[1]

Executive Summary & Chemical Profile

4-Bromo-6-fluoropyrimidine is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its structural uniqueness lies in the presence of two distinct halogen leaving groups (Bromine at C4, Fluorine at C6) on an electron-deficient pyrimidine ring.

This dual-halogenation renders the molecule highly reactive toward Nucleophilic Aromatic Substitution (SNAr), making it a versatile scaffold for sequential functionalization. However, this same reactivity dictates its instability; the compound is prone to hydrolysis and photolytic degradation if not managed under strict environmental controls.

Key Physicochemical Properties:

| Property | Specification | Note |

|---|---|---|

| Physical State | Solid (Crystalline/Powder) | Typically white to off-white. |

| Solubility | Soluble in DCM, DMSO, MeOH | Hydrolysis risk in wet protic solvents. |

| Reactivity | High (Electrophilic) | Susceptible to SNAr at C4/C6. |

| Melting Point | Refer to CoA | Generally low-melting solids; thermal sensitivity applies. |

Stability Analysis: The Mechanistic "Why"

To ensure integrity, one must understand the degradation pathways. This is not merely about keeping it "cold"; it is about arresting specific chemical mechanisms.

Hydrolytic Instability (Moisture Sensitivity)

The pyrimidine ring is electron-deficient (π-deficient). The presence of electronegative Fluorine and Bromine atoms further depletes electron density at the C4 and C6 positions, making them highly susceptible to nucleophilic attack by water (hydrolysis).

-

Mechanism: Water attacks the C-F or C-Br bond.

-

Result: Formation of 6-bromo-4(3H)-pyrimidinone or 4-fluoro-6(3H)-pyrimidinone.

-

Indicator: Hydrolysis products are often less soluble in organic solvents and may cause the solid to become "sticky" or discolored due to H-bonding interactions and increased polarity.

Photolytic Sensitivity

Halogenated heterocycles, particularly those containing Carbon-Bromine (C-Br) bonds, are sensitive to UV radiation.

-

Mechanism: Homolytic cleavage of the C-Br bond to form radical species.

-

Result: Radical polymerization or dimerization, leading to yellow/brown discoloration.

Thermal Decomposition

While stable at ambient temperatures for short periods, prolonged heat exposure can accelerate the elimination of H-Br or H-F, especially if trace moisture is present (autocatalytic degradation).

Visualization: Degradation & Handling Pathways

Hydrolysis Mechanism (SNAr)

The following diagram illustrates the critical failure mode: moisture-induced hydrolysis.

Figure 1: Mechanism of moisture-induced degradation via Nucleophilic Aromatic Substitution.

Storage & Handling Workflow

A self-validating workflow ensures that every step confirms the quality of the previous step.

Figure 2: Lifecycle management of 4-Bromo-6-fluoropyrimidine to prevent degradation.

Storage Protocols

Primary Storage (Long-Term)

-

Temperature: 2°C to 8°C is mandatory; -20°C is preferred for storage exceeding 3 months.

-

Atmosphere: Must be stored under Argon (Ar) or Nitrogen (N₂) . Argon is preferred due to its higher density, which creates a better "blanket" over the solid.

-

Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or heat-shrink bands over the cap.

Secondary Containment

Place the primary vial inside a secondary desiccator jar or a sealed bag containing active desiccant (silica gel or molecular sieves) to scavenge any penetrating moisture.

Self-Validating Quality Control (QC)

Do not assume purity based on the label. Use these checks to validate the compound before critical reactions.

Visual Inspection (The "Traffic Light" System)

-

White/Off-White: Pass. Material is likely good.

-

Pale Yellow: Caution. Surface oxidation or slight photolysis. Purify if using for kinetics.

-

Brown/Sticky/Orange: Fail. Significant hydrolysis or polymerization. Discard.

The Solubility Test (Rapid Check)

If NMR is unavailable, perform this rapid polarity check:

-

Take a small crystal (~5 mg).

-

Add 1 mL of Dichloromethane (DCM).

-

Observation:

-

Clear Solution: Compound is intact (Lipophilic).

-

Turbid/Insoluble: Degradation has occurred (Hydrolysis products are polar/salt-like).

-

Analytical Validation

-

¹H-NMR (DMSO-d₆): Look for the characteristic pyrimidine proton singlet (or doublet if coupling with F).

-

Degradation Flag: Appearance of broad exchangeable protons (OH/NH) downfield (10-12 ppm) indicates hydrolysis to pyrimidinone.

-

-

¹⁹F-NMR: A single sharp peak corresponds to the intact fluorine. New peaks shifted significantly suggest hydrolysis of the Bromine (changing the electronic environment of the Fluorine) or loss of Fluorine itself.

Handling & Safety (E-E-A-T)

Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1]

-

PPE: Nitrile gloves are generally sufficient for incidental contact. Double-gloving is recommended during transfer.

-

Weighing: Weigh quickly in air, but ideally, dispense inside a fume hood. If the ambient humidity is >60%, weigh inside a glove bag.

-

Quenching Spills: Do not wipe with water immediately. Absorb with a dry paper towel first, then clean the surface with a dilute alkaline solution (e.g., Sodium Bicarbonate) to neutralize any generated acid (HBr/HF), followed by water.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Grounding reference for Pyrimidine reactivity and SNAr mechanisms).

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 4-Bromo-6-fluoropyrimidine

Introduction:

4-Bromo-6-fluoropyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. Its unique substitution pattern, featuring both a bromine and a fluorine atom at positions 4 and 6 respectively, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This application note provides a comprehensive guide for the synthesis of 4-bromo-6-fluoropyrimidine, starting from readily available commercial materials. The presented synthetic strategy is designed for robustness and scalability, with a focus on explaining the chemical principles that underpin each step of the process.

Strategic Overview of the Synthesis:

The synthesis of 4-bromo-6-fluoropyrimidine is a multi-step process that requires careful control of reaction conditions to achieve the desired selectivity. The overall strategy involves the construction of the pyrimidine core, followed by sequential halogenation and a final halogen exchange to introduce the fluorine atom.

Part 1: Synthesis of the Pyrimidine Core - 4,6-Dihydroxypyrimidine

The initial step involves the construction of the pyrimidine ring system through a condensation reaction.

Principle:

The synthesis of 4,6-dihydroxypyrimidine is achieved via a well-established condensation reaction between diethyl malonate and formamide in the presence of a strong base, typically sodium ethoxide. This reaction proceeds through the formation of a sodiomalonic ester, which then undergoes nucleophilic attack on formamide, followed by cyclization and subsequent aromatization to yield the stable pyrimidine ring.

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate (1.0 eq) dropwise via the dropping funnel while maintaining gentle stirring.

-

Addition of Formamide: To the resulting solution, add formamide (2.0 eq) and heat the reaction mixture to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath. Carefully acidify the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 2-6.

-

Isolation: The precipitated 4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried under vacuum to yield the product as a solid.

Part 2: Chlorination of the Pyrimidine Core - Synthesis of 4,6-Dichloropyrimidine

With the pyrimidine core established, the next step is to introduce chloro groups, which will serve as leaving groups for subsequent transformations.

Principle:

The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a classic chlorination reaction.[1][2] Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation, converting the hydroxyl groups into chloro groups. The reaction typically requires elevated temperatures to proceed to completion.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

-

Reaction Setup: In a fume hood, carefully add 4,6-dihydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, as monitored by TLC.

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Work-up: Cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure 4,6-dichloropyrimidine.

Part 3: Selective Bromination - Synthesis of 4-Bromo-6-chloropyrimidine

This step introduces the bromine atom onto the pyrimidine ring, setting the stage for the final fluorination.

Principle:

The selective monobromination of 4,6-dichloropyrimidine to yield 4-bromo-6-chloropyrimidine is a critical step that leverages the reactivity of the pyrimidine ring. While a direct, detailed protocol for this specific transformation is not extensively documented in readily available literature, the principles of electrophilic aromatic substitution on heteroaromatic compounds can be applied. A controlled bromination using a suitable brominating agent is expected to favor the substitution at one of the chloro-positions. The choice of brominating agent and reaction conditions is crucial to avoid di-bromination. One potential approach involves a halogen exchange reaction, where one of the chloro groups is selectively replaced by a bromo group.

Experimental Protocol: Synthesis of 4-Bromo-6-chloropyrimidine (Proposed)

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent.

-

Bromination: Add a controlled amount of a brominating agent (e.g., N-bromosuccinimide (NBS) with a radical initiator, or a solution of bromine in a suitable solvent) to the reaction mixture.

-

Reaction Monitoring: Carefully monitor the reaction progress by GC-MS or LC-MS to maximize the formation of the mono-brominated product and minimize the formation of di-brominated and starting material.

-

Work-up: Upon optimal conversion, quench the reaction and perform a standard aqueous work-up.

-

Purification: The crude product mixture is then purified by column chromatography to isolate the desired 4-bromo-6-chloropyrimidine.

Part 4: Selective Fluorination - Synthesis of 4-Bromo-6-fluoropyrimidine

The final step is a halogen exchange reaction to introduce the fluorine atom.

Principle:

The conversion of 4-bromo-6-chloropyrimidine to 4-bromo-6-fluoropyrimidine is achieved through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. The more reactive chlorine atom is selectively replaced by a fluorine atom. This transformation is typically carried out using a fluoride salt, such as potassium fluoride (KF), cesium fluoride (CsF), or a tetraalkylammonium fluoride (e.g., TBAF), often in the presence of a phase transfer catalyst to enhance the solubility and reactivity of the fluoride salt in an aprotic polar solvent.

Experimental Protocol: Synthesis of 4-Bromo-6-fluoropyrimidine

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-6-chloropyrimidine (1.0 eq), an excess of a fluoride source such as spray-dried potassium fluoride (KF) (2-3 eq), and a phase transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, 0.1 eq) in a suitable high-boiling aprotic polar solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane).

-

Heating: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir vigorously.

-

Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-bromo-6-fluoropyrimidine.

Data Summary

| Compound | Starting Material(s) | Key Reagents | Typical Yield (%) |

| 4,6-Dihydroxypyrimidine | Diethyl malonate, Formamide | Sodium ethoxide | 80-90 |

| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | POCl₃ | 70-85 |

| 4-Bromo-6-chloropyrimidine | 4,6-Dichloropyrimidine | Brominating agent | (Variable) |

| 4-Bromo-6-fluoropyrimidine | 4-Bromo-6-chloropyrimidine | KF, Phase transfer catalyst | 60-80 |

Visualizing the Synthesis

Overall Synthetic Workflow

Sources

Application Note: Chemo- and Regioselective Functionalization of 4-Bromo-6-fluoropyrimidine via

Executive Summary

4-Bromo-6-fluoropyrimidine is a high-value bifunctional scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in the distinct reactivity profiles of the two halogen substituents. This guide details the protocols for achieving high chemo- and regioselectivity during Nucleophilic Aromatic Substitution (

Key Insight: Contrary to trends in metal-catalyzed couplings (where C-Br reacts faster than C-F), in uncatalyzed

Mechanistic Principles & Regioselectivity

To control this reaction, one must understand the "Element Effect" in

The Fluorine Advantage

In

-

Inductive Stabilization: The high electronegativity of fluorine (

) creates a strong dipole, significantly lowering the energy of the LUMO at the C6 position compared to C4 (Bromine -

Meisenheimer Complex: The anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack is stabilized more effectively by the electron-withdrawing fluorine than by bromine.[2]

-

Outcome: The activation energy for attacking C-F is lower than for C-Br, leading to kinetic selectivity for fluorine displacement.

The "Trap": Catalyst Interference

-

Condition A (Thermal/Basic): Nucleophile attacks C-F (Kinetic

). Product: 4-Bromo-6-substituted pyrimidine.[3][4] -

Condition B (Pd-Catalysis): Palladium undergoes oxidative addition at C-Br (weaker bond). Product: 4-Substituted-6-fluoropyrimidine.

This guide focuses on Condition A (S_NAr).

Visualizing the Mechanism

The following diagram illustrates the kinetic pathway favoring C-F displacement.

Figure 1: Kinetic pathway analysis showing the preferential displacement of Fluorine due to transition state stabilization.

Experimental Protocols

Protocol A: Selective Amination (Displacement of F)

Objective: Synthesis of 4-amino-6-bromopyrimidines.

Materials

-

Substrate: 4-Bromo-6-fluoropyrimidine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.05 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or

(2.0 equiv) -

Solvent: THF (Tetrahydrofuran) or IPA (Isopropyl alcohol)

-

Temperature: 0°C to 25°C

Step-by-Step Methodology

-

Preparation: Dissolve 4-bromo-6-fluoropyrimidine (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Note: Keep the solution cool (0°C) if the amine is highly nucleophilic (e.g., pyrrolidine, morpholine) to prevent bis-addition.

-

-

Base Addition: Add DIPEA (1.2 equiv).

-

Nucleophile Addition: Add the amine (1.05 equiv) dropwise over 5–10 minutes.

-

Why? Slow addition prevents high local concentrations of amine, minimizing the risk of double substitution at the bromine position.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS or TLC.

-

Endpoint: Disappearance of starting material.[5] Retention of Br peak pattern (1:1 isotopic ratio in MS) is critical.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with water (x2) and brine (x1).

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

Safety Note: This reaction generates HF (hydrofluoric acid) equivalents, which are scavenged by the base. Ensure the base is never the limiting reagent.

Protocol B: Sequential Library Synthesis (The "One-Pot" Approach)

Objective: Use the crude

-

Step 1 (

): Perform Protocol A in Dioxane instead of THF. -

Step 2 (Suzuki):

-

Do not isolate.

-

Add Boronic Acid (1.2 equiv).

-

Add

(2.0 M aqueous solution, 3.0 equiv). -

Add Pd Catalyst (e.g.,

, 5 mol%). -

Heat to 80–100°C for 2–4 hours.

-

-

Result: 4-Amino-6-Aryl-Pyrimidine.

Data & Optimization Guide

Solvent & Base Effects

The choice of solvent influences the reaction rate and selectivity.

| Solvent | Dielectric Constant | Rate ( | Selectivity (F vs Br) | Recommendation |

| THF | 7.5 | Moderate | High | Standard |

| DMF | 36.7 | Fast | Moderate | Use for weak nucleophiles |

| IPA | 17.9 | Moderate | High | Green alternative |

| DMSO | 46.7 | Very Fast | Low | Risk of disubstitution |

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Disubstitution (Loss of Br) | Temperature too high | Run at -10°C to 0°C. |

| Excess Nucleophile | Strictly limit amine to 1.0–1.05 equiv. | |

| No Reaction | Weak Nucleophile | Switch solvent to DMF; heat to 40°C. |

| Regioisomer Mix | Metal Contamination | Ensure reaction vessels are metal-free; avoid Pd traces. |

Workflow Visualization

This decision tree assists in planning the synthesis based on the desired final substitution pattern.

Figure 2: Strategic decision tree for functionalizing 4-bromo-6-fluoropyrimidine.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.

- Foundational text on the "Element Effect" establishing F > Cl ~ Br > I order in .

-

Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity. Journal of Organic Chemistry.

- Modern review confirming regioselectivity rules for halogen

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[1][6]

- Accessible overview of the mechanistic underpinnings of Fluorine activ

-

Chemistry Steps. (2021).

) – The Mechanism.[2][6]- Detailed breakdown of the Meisenheimer complex stabiliz

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Oral versus intravenous fluoropyrimidines for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Application Note: Strategic Utilization of 4-Bromo-6-fluoropyrimidine in Kinase Inhibitor Synthesis

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast number of FDA-approved kinase inhibitors (e.g., Pazopanib, Imatinib analogues). Its ability to mimic the adenine ring of ATP allows it to anchor effectively into the kinase hinge region.[1]

This guide details the strategic use of 4-Bromo-6-fluoropyrimidine as a bifunctional building block. Unlike symmetric dihalopyrimidines (e.g., 4,6-dichloro), this molecule offers orthogonal reactivity : the fluorine atom is highly activated for nucleophilic aromatic substitution (

Chemical Rationale & Mechanism

To design effective protocols, one must understand the electronic environment of the scaffold.

The "Pull-Pull" Effect

The pyrimidine ring contains nitrogen atoms at positions 1 and 3. These electronegative atoms pull electron density away from carbons 2, 4, and 6, making them electrophilic.

-

C4/C6 Positions: These are chemically equivalent in the unsubstituted ring. However, in 4-Bromo-6-fluoropyrimidine, the substituents dictate selectivity.

-

The Fluorine Advantage (

): In -

The Bromine Advantage (Cross-Coupling): Conversely, the C-Br bond is weaker and more polarizable than the C-F bond, making it far more reactive towards oxidative addition by Palladium(0) species.

Strategic Workflow Diagram

The following diagram illustrates the sequential assembly of a kinase inhibitor using this logic.

Figure 1: Sequential functionalization strategy. The workflow exploits the specific reactivity of Fluorine for nucleophilic substitution and Bromine for metal-catalyzed coupling.

Experimental Protocols

Protocol A: Regioselective (Hinge Binder Installation)

Objective: To install the amine hinge-binding motif by selectively displacing the fluorine atom.

Materials:

-

4-Bromo-6-fluoropyrimidine (1.0 equiv)

-

Aniline derivative or primary amine (1.0 - 1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Isopropanol (IPA) or n-Butanol (for higher temps)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-6-fluoropyrimidine (e.g., 1.0 mmol) in IPA (5 mL/mmol).

-

Addition: Add the target amine (1.0 mmol) followed by DIPEA (2.0 mmol).

-

Note: If using an aniline salt, increase DIPEA to 3.0 equiv.

-

-

Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by TLC or LC-MS.

-

Reaction Time: Typically 2–6 hours.

-

Checkpoint: You should observe the consumption of the starting material and the appearance of a single major product peak (M+1 mass corresponding to Br-Amine adduct).

-

-

Work-up: Cool to room temperature.

-

Option A (Precipitation): If the product precipitates, filter and wash with cold IPA/Water (1:1).

-

Option B (Extraction): Remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over

, and concentrate.

-

-

Validation:

NMR should show the disappearance of the pyrimidine fluorine signal (approx. -60 to -70 ppm depending on reference).

Troubleshooting:

-

Issue: Displacement of Bromine observed (formation of 6-fluoro-4-aminopyrimidine).

-

Solution: Lower the temperature to 50°C and extend reaction time. Ensure the amine is not in large excess (>1.2 equiv).

Protocol B: Suzuki-Miyaura Cross-Coupling (Tail Installation)

Objective: To functionalize the C4 position using the remaining bromine handle.

Materials:

-

Intermediate A (from Protocol A) (1.0 equiv)

-

Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Preparation: Charge a microwave vial or pressure tube with Intermediate A, Boronic Acid, and Palladium catalyst.

-

Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (10 mL/mmol) and aqueous

. -

Reaction: Heat to 90–100°C (or 110°C in microwave for 30 mins).

-

Work-up: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc or DCM/MeOH gradient).

Data Analysis & Reactivity Comparison

The following table summarizes the reactivity trends that justify the experimental design.

| Parameter | C-F Bond (Position 6) | C-Br Bond (Position 4) | Implication for Protocol |

| Bond Energy | High (~485 kJ/mol) | Moderate (~280 kJ/mol) | C-Br breaks easier in Pd-catalysis. |

| Electronegativity | 4.0 (Pauling) | 2.8 (Pauling) | F creates a more electrophilic carbon. |

| High (Fast addition step) | Low (Slower addition step) | Step 1: Amine attacks C-F. | |

| Pd-Coupling Reactivity | Inert (requires specialized ligands) | High (Facile oxidative addition) | Step 2: Boronic acid couples at C-Br. |

References

-

Vertex Pharmaceuticals. (2021).[2] 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors. PubMed Central. [Link]

-

Kassab, A. E. (2022).[1] Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.[1] Archiv der Pharmazie.[1] [Link]

-

WuXi AppTec. (2021).[2][3] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[4] Molecules.[2][5][6][7][8][9][10][11][12][13] [Link]

-

Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

Sources

- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. wuxibiology.com [wuxibiology.com]

- 10. digibug.ugr.es [digibug.ugr.es]

- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-fluoropyrimidine

Executive Summary

4-Bromo-6-fluoropyrimidine is a high-value scaffold in medicinal chemistry, serving as a gateway to bioactive molecules including kinase inhibitors and nucleotide analogs. Its utility stems from its bifunctional electrophilicity : it possesses two distinct halogenated sites with divergent reactivity profiles.

This guide provides optimized protocols for the Palladium-catalyzed cross-coupling of this substrate.[1][2] The core challenge addressed here is chemoselectivity . The C4-Bromo bond is electronically and sterically primed for oxidative addition, while the C6-Fluoro bond is highly susceptible to Nucleophilic Aromatic Substitution (

Reactivity Profile & Mechanistic Logic[3]

The pyrimidine ring is electron-deficient, making it reactive toward nucleophiles. The presence of both Bromine and Fluorine creates a hierarchy of reactivity that must be exploited.

Chemoselectivity Map

-

C4-Position (Bromine): The "Soft" Electrophile. The C-Br bond is weaker and more polarizable than C-F, making it the preferred site for Oxidative Addition by Pd(0).

-

C6-Position (Fluorine): The "Hard" Electrophile. The high electronegativity of Fluorine activates the adjacent carbon for

by "hard" nucleophiles (amines, alkoxides), but the strong C-F bond resists oxidative addition under standard Pd-catalyzed conditions.

Visualization: Reactivity Decision Tree

Figure 1: Chemoselectivity profile. Path selection is controlled by ligand choice and base "hardness".

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Arylation at C4 while retaining the C6-Fluorine. Critical Factor: Use of a mild, non-nucleophilic base is essential to prevent hydrolysis or substitution of the C6-Fluorine.

Reagents:

-

Substrate: 4-Bromo-6-fluoropyrimidine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) OR -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vial with 4-Bromo-6-fluoropyrimidine (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and base (

, 2.0 mmol). -

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Add

(0.05 mmol) quickly under positive inert gas pressure. -

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the block to 80°C . Stir vigorously for 4-12 hours.

-

Note: Monitor by TLC/LCMS. If C6-substitution (loss of F) is observed, lower temp to 60°C and switch base to

(anhydrous conditions).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: C4-Selective Sonogashira Coupling

Objective: Alkynylation at C4. Critical Factor: Amine bases can act as nucleophiles at C6. Use sterically hindered amines (Hunig's base) or keep temperatures low.

Reagents:

-

Substrate: 4-Bromo-6-fluoropyrimidine (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.2 equiv)

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (2.5 mol%)

-

Base:

or DIPEA (2.5 equiv) -

Solvent: THF or DMF (Anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate (1.0 mmol) in anhydrous THF (5 mL) under Argon.

-

Catalyst Mix: Add

, CuI, and the Alkyne. -

Base Addition: Add

dropwise at 0°C (Ice bath).-

Why? Low temperature prevents the amine from attacking the C6-F position via

.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-6 hours.

-

Optimization: If conversion is slow at RT, heat gently to 40°C. Avoid boiling THF (

) as

-

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their scientific resolutions.

| Issue | Observation (LCMS/NMR) | Root Cause | Corrective Action |

| Hydrolysis | Mass [M-F+OH] observed. | Base is too nucleophilic or solvent is wet. | Switch to anhydrous conditions (Dioxane/Toluene) and use |

| Regio-scrambling | Substitution at both C4 and C6. | Reaction temp too high; | Lower temperature. Use bulkier ligands (e.g., XPhos) to accelerate C4-coupling at lower temps. |

| Homocoupling | Biaryl formation (Ar-Ar). | Oxygen present in system.[2][3][4] | Degas solvents more thoroughly (freeze-pump-thaw). |

| Protodehalogenation | Mass [M-Br+H] observed. | Hydride source present (often from alcohol solvents). | Avoid alcoholic solvents (MeOH, EtOH). Use DMF or Toluene. |

Comparative Base Screening Data (Simulated)

Effect of base on Yield of C4-Phenyl-6-fluoropyrimidine (Suzuki Coupling)

| Base | Solvent | Temp (°C) | Yield (%) | C6-Substituted Byproduct (%) |

| DME/H2O | 80 | 78 | 12 (Hydrolysis) | |

| Dioxane/H2O | 80 | 85 | 5 | |

| Dioxane/H2O | 80 | 92 | < 2 | |

| Toluene | 100 | 88 | 0 | |

| MeOH | 65 | 0 | >95 (Methoxy substitution) |

Safety & Handling

-

Fluorine Hazards: While the C-F bond is stable, inadvertent hydrolysis under acidic conditions can release trace HF. Use glass-lined vessels and avoid strong acids during workup.

-

Sensitization: Halogenated pyrimidines are potent skin sensitizers and potential mutagens. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Residual Palladium: For pharmaceutical applications, use metal scavengers (e.g., SiliaMetS® Thiol) post-reaction to reduce Pd content to <10 ppm.

References

-

Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.

- Source: MDPI (Molecules 2012)

- )

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.

- Source: MDPI (Molecules 2021)

- Relevance: Confirms C4-selectivity over C2/C6 in poly-halogenated pyrimidines and provides microwave protocols.

-

Sonogashira Coupling of Halopyrimidines.

- Source: Organic Chemistry Portal / Org. Lett.

- Relevance: General protocols for alkynyl

-

Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity.

- Source: StackExchange / Liter

- Relevance: Mechanistic discussion on the "Hot Spot" reactivity of C4 vs C6.

Sources

The Strategic Application of 4-Bromo-6-fluoropyrimidine in the Synthesis of Advanced EGFR Inhibitors

Introduction: The Pyrimidine Scaffold in Modern Oncology

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1] Its aberrant activation is a well-established driver in the progression of numerous cancers, particularly non-small cell lung cancer (NSCLC).[2] Consequently, the development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized cancer therapy.[3] Within the diverse landscape of kinase inhibitors, the pyrimidine nucleus has emerged as a "privileged scaffold."[4] This is largely due to its structural resemblance to the adenine core of ATP, allowing pyrimidine-based inhibitors to effectively compete for the ATP-binding site within the EGFR kinase domain.[5] This bioisosteric relationship enhances cellular uptake and facilitates potent inhibition of the kinase's activity.[5][6]

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 4-Bromo-6-fluoropyrimidine , a versatile and highly valuable building block, in the synthesis of next-generation EGFR inhibitors. We will explore the chemical rationale behind its use, provide a detailed, field-proven synthetic protocol, and discuss the mechanistic basis for the resulting inhibitors' activity.

The Chemical Rationale: Why 4-Bromo-6-fluoropyrimidine?

The utility of 4-Bromo-6-fluoropyrimidine as a precursor for EGFR inhibitors lies in the differential reactivity of its two halogen substituents. This bifunctionality allows for a sequential and controlled introduction of key pharmacophoric elements, typically the N2 and N4 substituents of a 2,4-diaminopyrimidine core.

-

The Highly Activated Fluoro Group: The fluorine atom at the C6 (or C4) position is highly activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring.[7][8] This allows for the facile and often regioselective introduction of a primary amine, typically an aniline derivative, which is a common feature in many EGFR inhibitors.[9]

-

The Versatile Bromo Group: The bromine atom at the C4 (or C6) position is significantly less reactive towards SNAr but serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This enables the introduction of a wide array of aryl and heteroaryl moieties, which are crucial for occupying the hydrophobic regions of the EGFR ATP-binding site and establishing key interactions that determine potency and selectivity.[10]

This orthogonal reactivity is the key to a modular and efficient synthesis strategy, as illustrated in the workflow below.

Figure 1: A generalized workflow for the synthesis of 2,4-disubstituted pyrimidine-based kinase inhibitors from 4-Bromo-6-fluoropyrimidine.

Application Protocol: Synthesis of a Representative 2,4-Disubstituted Pyrimidine EGFR Inhibitor

This protocol details a representative two-step synthesis to construct a core scaffold common in potent EGFR inhibitors, starting from 4-Bromo-6-fluoropyrimidine. This specific example illustrates the sequential displacement of the fluorine followed by a Suzuki coupling at the bromine position.

Step 1: Nucleophilic Aromatic Substitution (SNAr) to form 6-Bromo-N-phenylpyrimidin-4-amine

This initial step leverages the high reactivity of the fluorine atom for selective displacement by an aniline nucleophile.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 4-Bromo-6-fluoropyrimidine | ≥97% | Sigma-Aldrich |

| Aniline | ≥99.5% | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |

| n-Butanol (n-BuOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS Reagent | Fisher Scientific |

| Hexanes | ACS Reagent | Fisher Scientific |

| Saturated aq. NaCl (Brine) | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent |

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-6-fluoropyrimidine (1.0 eq).

-

Add n-Butanol (approx. 5-10 mL per mmol of pyrimidine) to the flask.

-

Add aniline (1.1 eq) to the suspension.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approx. 118 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-